molecular formula C17H13F3N2O3S B2712778 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034397-31-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2712778
CAS No.: 2034397-31-2
M. Wt: 382.36
InChI Key: CYVUFUNDOWEACJ-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a structurally complex nicotinamide derivative characterized by a trifluoromethyl group at the 6-position of the pyridine ring and a multifunctional ethyl side chain. The side chain incorporates a hydroxyl group, a furan-2-yl moiety, and a thiophen-3-yl substituent, creating a stereochemically rich environment. This compound’s design leverages the electron-withdrawing properties of the trifluoromethyl group to enhance metabolic stability and modulate electronic interactions, while the heterocyclic furan and thiophene groups may contribute to π-π stacking or hydrogen-bonding interactions in biological targets .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2O3S/c18-17(19,20)13-4-3-11(8-21-13)15(23)22-10-16(24,12-5-7-26-9-12)14-2-1-6-25-14/h1-9,24H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYVUFUNDOWEACJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C2=CN=C(C=C2)C(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing data from various research findings.

Compound Overview

  • Common Name : this compound
  • CAS Number : 2034330-85-1
  • Molecular Formula : C18H14F3N3O3S
  • Molecular Weight : 381.4 g/mol

This compound integrates a furan ring, a thiophene moiety, and a trifluoromethyl group, which are known to influence its biological properties significantly.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, studies have shown that derivatives of nicotinamide can inhibit cell proliferation in various cancer cell lines. The specific activity of this compound against cancer cells is yet to be fully elucidated but is expected to follow similar trends observed in analogous compounds.

The mechanism of action for this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that lead to apoptosis in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress, leading to cell death.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityIC50 (µM)Reference
N-(4-Aminobenzoyl)-N'-(4-methylphenyl)ureaAnticancer5.0
N-(2-Hydroxyethyl)benzamideModerate inhibition of tumor growth10.0
N-(4-Trifluoromethyl)benzamideAnti-inflammatory7.5

Study on Structural Analogues

A study conducted on related compounds demonstrated that modifications in the molecular structure significantly impacted their biological activity. For example, the introduction of a trifluoromethyl group was associated with enhanced potency against certain cancer cell lines, suggesting that the structural features of this compound may similarly enhance its therapeutic potential.

In Vivo Studies

In vivo studies are essential to validate the efficacy of this compound. Preliminary animal studies indicated that compounds with similar structures exhibited reduced tumor sizes and improved survival rates in treated groups compared to controls, highlighting the potential for this compound as a candidate for further development.

Scientific Research Applications

Materials Science

Polymer Development : The incorporation of furan and thiophene into polymer matrices has been explored for enhancing electrical conductivity and thermal stability. The unique electronic properties of these rings can be leveraged to develop advanced materials for electronic applications, such as organic photovoltaics and sensors.

Nanocomposites : Research into nanocomposites utilizing this compound could focus on improving mechanical properties and thermal resistance. The interaction between the organic components and inorganic nanoparticles can lead to innovative materials with tailored functionalities suitable for a variety of applications, including coatings and packaging .

Biological Research

Enzyme Modulation : Preliminary studies suggest that compounds similar to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-6-(trifluoromethyl)nicotinamide may modulate enzyme activities involved in metabolic pathways. This could have implications for understanding metabolic diseases and developing therapeutic interventions .

Antioxidant Activity : The presence of both furan and thiophene rings may enhance the compound's ability to scavenge free radicals, providing protective effects against oxidative stress. This property is crucial in exploring its potential applications in neurodegenerative diseases where oxidative damage plays a significant role .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological ActivityPotential Applications
N-(2-(furan-3-yl)-2-hydroxy...)Furan, Thiophene, CarboxamideAntibacterial, AnticancerAntibiotics, Cancer drugs
2-(furan-2-ylmethylene)...Furan, HydrazineInhibitor of SARS-CoV-2 MproAntiviral therapies
N-(3-methyl-...)Furan, OxazoleAntioxidantNeuroprotective agents

Case Studies

  • Anticancer Activity Study : A study investigated the effects of a thiophene-based compound on human cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction pathways. This suggests that similar compounds like N-(2-(furan-2-yl)-...) could yield comparable results .
  • Antiviral Screening : In-house library screenings revealed that derivatives with furan moieties exhibited inhibitory effects on viral proteases, indicating a pathway for developing antiviral therapeutics targeting SARS-CoV-2 .
  • Material Performance Enhancement : Research into furan-based polymers showed improved conductivity in electronic applications compared to traditional materials, highlighting the potential utility of compounds like N-(2-(furan-2-yl)-...) in advanced material science.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The compound’s structural uniqueness lies in its combination of a nicotinamide core with a trifluoromethyl group and a hybrid furan-thiophene-hydroxyethyl side chain. Key comparisons with structurally related compounds include:

Compound Core Structure Key Substituents Structural Distinctions
Target Compound Nicotinamide 6-(trifluoromethyl), 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl Hybrid furan-thiophene side chain with hydroxyl group; stereochemical complexity.
N-(4-(6-(4-Cyanopyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)-4-(thiophen-3-yl)benzamide (9j) Benzamide 4-(thiophen-3-yl), spirocyclic 2,6-diazaspiro[3.3]heptane, cyanopyridine Spirocyclic amine system; lacks trifluoromethyl and hydroxyl groups; simpler side chain.
4-(thiophen-3-yl)-N-(4-(6-(4-(trifluoromethyl)pyridin-2-yl)-2,6-diazaspiro[3.3]heptan-2-yl)butyl)benzamide (9k) Benzamide 4-(thiophen-3-yl), spirocyclic 2,6-diazaspiro[3.3]heptane, trifluoromethylpyridine Shares trifluoromethyl group but on pyridine; spirocyclic system reduces conformational flexibility.
N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide derivatives Benzothiazole Trifluoromethyl, phenylacetamide Benzothiazole core instead of nicotinamide; acetamide linkage; no heteroaromatic side chains.
Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) Benzamide 2-(trifluoromethyl), isopropoxyphenyl Simpler benzamide structure; lacks heterocyclic side chains; agricultural fungicide.

Physicochemical and Pharmacokinetic Properties

  • Trifluoromethyl Group : Enhances lipophilicity (logP) and metabolic resistance, as seen in 9k and flutolanil .

Q & A

Q. What synthetic strategies are recommended to optimize the yield and purity of this compound?

The synthesis typically involves multi-step reactions, including:

  • Cross-coupling reactions (e.g., Suzuki or Stille coupling) for introducing heteroaromatic rings (furan, thiophene) under palladium catalysis .
  • Use of polar aprotic solvents (e.g., DMF, THF) to enhance intermediate solubility and reaction rates .
  • Purification via column chromatography or recrystallization to isolate the final product. Key parameters: inert atmosphere (N₂/Ar), controlled temperature (60–100°C), and stoichiometric ratios of catalysts (e.g., Pd(PPh₃)₄) .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm connectivity of the hydroxyethyl, furan, thiophene, and trifluoromethyl groups .
  • X-ray crystallography : Employ SHELX software for refining crystal structures, particularly to resolve stereochemistry at the hydroxyethyl chiral center .
  • IR spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, O-H stretch at ~3300 cm⁻¹) .

Q. How can researchers assess the compound’s preliminary bioactivity?

  • In vitro assays : Screen against target enzymes (e.g., viral proteases) using fluorescence-based activity assays .
  • Cell-based studies : Evaluate cytotoxicity and antiviral/antimicrobial activity in relevant cell lines (e.g., HEK293, HeLa) with controlled DMSO concentrations (<0.1%) to avoid solvent interference .

Advanced Research Questions

Q. How do computational methods predict the compound’s reactivity and electronic properties?

  • Density Functional Theory (DFT) : Use the Colle-Salvetti correlation-energy functional to model electron density distribution and local kinetic energy, identifying reactive sites (e.g., nucleophilic furan/thiophene rings) .
  • Molecular docking : Simulate interactions with biological targets (e.g., viral proteases) to rationalize structure-activity relationships (SAR) .

Q. What experimental approaches resolve contradictions in reported bioactivity data?

  • Standardize assay conditions : Control pH, temperature, and solvent composition across studies to minimize variability .
  • Metabolic stability tests : Use liver microsomes to assess whether conflicting results arise from differential metabolic degradation .
  • SAR studies : Modify the hydroxyethyl or trifluoromethyl groups to isolate critical pharmacophores .

Q. How can polymorphic forms of this compound be characterized and compared?

  • Powder X-ray diffraction (PXRD) : Identify distinct crystalline phases and quantify phase purity .
  • Thermogravimetric analysis (TGA) : Compare thermal stability across polymorphs to assess suitability for formulation .
  • Dissolution studies : Measure solubility differences between polymorphs in biorelevant media (e.g., simulated gastric fluid) .

Q. What strategies mitigate challenges in scaling up the synthesis for preclinical studies?

  • Continuous flow chemistry : Improve reaction control and reduce side products during cross-coupling steps .
  • Design of Experiments (DoE) : Systematically optimize solvent ratios, catalyst loading, and reaction time using statistical models .

Methodological Considerations

  • Contradiction Analysis : When bioactivity or stability data conflict, cross-validate results using orthogonal techniques (e.g., LC-MS for metabolite identification alongside enzyme assays) .
  • Data Reproducibility : Document reaction conditions (e.g., solvent batch, humidity) and spectroscopic calibration standards to ensure consistency .

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